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Introduction

Flufenoxystrobin, a synthetic fungicide from the strobilurin class, is a potent inhibitor of
mitochondrial respiration by targeting the Quinone outside (Qo) site of the cytochrome bcl
complex.[1] Its chemical name is methyl (E)-2-[2-[[2-chloro-4-
(trifluoromethyl)phenoxy]methyl]phenyl]-3-methoxyprop-2-enoate.[1] The structural integrity
and purity of Flufenoxystrobin are paramount for its efficacy and safety. This technical guide
provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its
structural elucidation and characterization. Detailed experimental protocols and expected data
are presented to aid researchers in its analysis.

Molecular Structure:
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Figure 1. Chemical Structure of Flufenoxystrobin (C1oH16CIF30a4).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of
organic molecules.[2] For Flufenoxystrobin, *H and 13C NMR provide unambiguous evidence
for its structure by identifying the chemical environment of each proton and carbon atom.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts () in parts per million (ppm) for
Flufenoxystrobin, assuming deuterated chloroform (CDCIs) as the solvent.

Table 1: Predicted *H NMR Spectral Data for Flufenoxystrobin
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.60-7.10 Multiplet (m) 7H Aromatic Protons
) Vinylic Proton (-
~7.55 Singlet (s) 1H
C=CH-OCHs)
) Methylene Protons (-
~5.20 Singlet (s) 2H
CH2-0-)
) Methoxy Protons (-
~3.85 Singlet (s) 3H
OCHs)
_ Methyl Ester Protons
~3.75 Singlet (s) 3H
(-COOCHS3)
Table 2: Predicted 3C NMR Spectral Data for Flufenoxystrobin
Chemical Shift (6, ppm) Carbon Type Assignment
~168.0 C Ester Carbonyl (C=0)
~160.0 - 115.0 C,CH Aromatic & Vinylic Carbons
~124.0 (q) C Trifluoromethyl Carbon (-CF3)
~65.0 CH:2 Methylene Carbon (-CH2-O-)
~61.0 CHs Methoxy Carbon (-OCHs)

Methyl Ester Carbon (-
COOCHs)

~52.0 CHs

Experimental Protocol: NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of
Flufenoxystrobin.[3][4]

e Sample Preparation:
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o Accurately weigh 10-20 mg of Flufenoxystrobin for 3C NMR or 2-5 mg for *H NMR.[5]

o Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCls or DMSO-
ds) in a clean vial.[5][6]

o To ensure homogeneity, vortex the sample until fully dissolved.

o Filter the solution through a pipette plugged with cotton wool directly into a standard 5 mm
NMR tube to remove any particulate matter.[5] The final solvent depth should be about 4
cm.[5]

e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., Bruker 300 MHz, 400 MHz, or 500 MHz).[3]

o Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature
(typically 25 °C).

o Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:

o 1H NMR:
= Acquire the spectrum using a standard pulse sequence.
» Set a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
» The spectral window should typically span from -1 to 12 ppm.[4]

o 13C NMR:
» Use a proton-decoupled pulse sequence.

= A higher number of scans (e.g., 1024 or more) is required due to the low natural
abundance of 13C.[2]

» The spectral window should typically span from -10 to 220 ppm.
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» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale. For CDCls, reference the residual solvent peak at & 7.26
ppm for *H and & 77.16 ppm for 13C.[7]

[¢]

Integrate the peaks in the *H spectrum to determine the relative number of protons.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which induces molecular vibrations.[9]

Data Presentation: Predicted IR Data

The table below lists the expected characteristic absorption bands for Flufenoxystrobin, with
wavenumbers given in cm™.

Table 3: Predicted IR Absorption Bands for Flufenoxystrobin

Wavenumber . . . .

(cm-1) Intensity Vibration Type Functional Group
3100 - 3000 Medium C-H Stretch Aromatic & Vinylic
2990 - 2850 Medium-Weak C-H Stretch Aliphatic (CHs, CH2)

~ 1715 Strong C=0 Stretch a,B-Unsaturated Ester
~ 1640 Medium C=C Stretch Alkene

1600 - 1450 Medium-Weak C=C Stretch Aromatic Ring

1300 - 1100 Strong C-F Stretch Trifluoromethyl (-CF3)
1250 - 1000 Strong C-O Stretch Ether & Ester

~ 750 Strong C-CI Stretch Aryl Chloride
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Data predicted based on standard IR correlation tables.[10][11]

Experimental Protocol: IR Analysis

This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance
(ATR) accessory, a common method for analyzing solid or liquid samples.[6][12]

e Sample Preparation:

o Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a
solvent like isopropanol and allowing it to dry completely.[6]

o Place a small amount (a few milligrams) of the solid Flufenoxystrobin sample directly
onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.

e Instrument Setup:
o Use a Fourier Transform Infrared (FTIR) spectrometer.

o Record a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Data Acquisition:
o Acquire the sample spectrum. The typical range is 4000-600 cm~1.[6]
o Co-add multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.[6]
o Set the spectral resolution to 4 cm~1.[6]

» Data Processing:

o The resulting spectrum will be plotted as percent transmittance (%) or absorbance versus

wavenumber (cm™1).
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o Identify and label the major absorption bands and compare them with known correlation
tables to identify the functional groups.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule.[14] Tandem MS (MS/MS) experiments reveal the structure of fragments, which
helps in confirming the molecular structure.[15]

Data Presentation: Predicted MS Data

The molecular formula of Flufenoxystrobin is C1oH16CIF30a4, with a monoisotopic mass of
400.0689 Da.[1]

Table 4: Predicted Mass Spectrometry Data for Flufenoxystrobin (Positive ESI Mode)

m/z (Daltons) lon Formula Description
401.0762 [C19H17CIF304]* Protonated Molecule [M+H]*
423.0581 [C19H16CIF3NaOa4]* Sodium Adduct [M+Na]*

Loss of methanol (-CH3OH)
369.0503 [C18H14CIF303]*

from [M+H]*

Loss of methyl formate (-
341.0551 [C17H14CIF302]*

HCOOCHs) from [M+H]*

Fragment from ether bond
193.0132 [C7H4CIFsO]*

cleavage

Fragment from ether bond
175.0753 [C11H1102]*

cleavage

Fragmentation is initiated when energetically unstable molecular ions dissociate into smaller
fragments.[14] The predicted fragments are based on common fragmentation patterns for
esters, ethers, and aromatic compounds.[16][17]

Experimental Protocol: LC-MS/MS Analysis
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and
selective method for analyzing fungicides like Flufenoxystrobin in various matrices.[15][18]

e Sample Preparation:

o Prepare a stock solution of Flufenoxystrobin in a suitable solvent (e.g., acetonitrile or
methanol) at a concentration of ~1 mg/mL.

o Create a series of working standards by serial dilution to generate a calibration curve (e.g.,
1 to 200 ng/mL).[18]

o Prepare the final samples in the initial mobile phase to ensure good peak shape.

e LC System Setup:

[¢]

Chromatographic Column: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 pum).
[18]

[¢]

Mobile Phase: Employ a gradient elution using two solvents:
= Solvent A: Water with 0.1% formic acid.[18]

» Solvent B: Acetonitrile with 0.1% formic acid.[18]

[¢]

Flow Rate: Set a flow rate of 0.2-0.5 mL/min.[18]

[¢]

Injection Volume: 5-10 pL.[6]
e MS System Setup:
o Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

o lonization Source: Electrospray lonization (ESI) in positive ion mode is typically suitable
for strobilurins.[6][18]

o Source Parameters: Optimize source temperature (~120 °C) and desolvation gas
temperature (~500 °C) and flow rate (~1000 L/hour).[6]
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o Data Acquisition:

» Full Scan (MS1): Acquire data over a mass range of m/z 100-600 to identify the
protonated molecular ion [M+H]*.

» Tandem MS (MS/MS): Select the precursor ion (m/z 401.1) for fragmentation. Optimize
collision energy to generate a characteristic fragmentation pattern. Acquire data in
Selected Reaction Monitoring (SRM) mode for quantitative analysis.[18]

o Data Analysis:

o Process the chromatograms to identify the retention time of Flufenoxystrobin.

o Analyze the mass spectra to confirm the molecular weight and identify characteristic

fragment ions.

o Use the generated data for structural confirmation or quantification against the calibration

curve.

Integrated Spectroscopic Workflow

The combination of NMR, IR, and MS provides complementary information, leading to a
confident structural assignment. The logical flow of analysis is depicted below.

Spectroscopic Analysis

Mass Spectrometry
(LC-MSIMS)

IR Spectroscopy
(FTIR-ATR)
NMR Spectroscopy
(*H, 2C)

Integrated Workflow for Flufenoxystrobin Analysis

A 4

Sample Handling Data Interpretation & Confirmation

Data Processing Spectral Interpretation
(Calibration, Ir (Ft ional Groups, Ct

Sample Preparation
(Dissolution/Dilution)

Pure Flufenoxystrobin
Standard

I
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Click to download full resolution via product page

Caption: Logical workflow for the complete spectroscopic characterization of

Flufenoxystrobin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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